molecular formula C14H15NO5 B11046908 Ethyl 5-(1,3-benzodioxol-5-ylmethyl)-4,5-dihydro-1,2-oxazole-3-carboxylate

Ethyl 5-(1,3-benzodioxol-5-ylmethyl)-4,5-dihydro-1,2-oxazole-3-carboxylate

Cat. No.: B11046908
M. Wt: 277.27 g/mol
InChI Key: RCHDWPSZZNBQHT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

ETHYL 5-(1,3-BENZODIOXOL-5-YLMETHYL)-4,5-DIHYDRO-3-ISOXAZOLECARBOXYLATE is a complex organic compound that features a benzodioxole moiety, an isoxazole ring, and an ethyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 5-(1,3-BENZODIOXOL-5-YLMETHYL)-4,5-DIHYDRO-3-ISOXAZOLECARBOXYLATE typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the formation of the benzodioxole moiety followed by the construction of the isoxazole ring. The final step involves esterification to introduce the ethyl ester group. Reaction conditions often include the use of catalysts such as palladium for cross-coupling reactions and various solvents like ethanol or methanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of continuous flow reactors, can enhance yield and purity. Industrial methods also focus on cost-effectiveness and scalability .

Chemical Reactions Analysis

Types of Reactions

ETHYL 5-(1,3-BENZODIOXOL-5-YLMETHYL)-4,5-DIHYDRO-3-ISOXAZOLECARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield alcohols or amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions vary but often involve controlled temperatures and inert atmospheres .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

ETHYL 5-(1,3-BENZODIOXOL-5-YLMETHYL)-4,5-DIHYDRO-3-ISOXAZOLECARBOXYLATE has several scientific research applications:

Mechanism of Action

The mechanism of action of ETHYL 5-(1,3-BENZODIOXOL-5-YLMETHYL)-4,5-DIHYDRO-3-ISOXAZOLECARBOXYLATE involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or interact with cellular receptors, leading to biological effects such as cell cycle arrest or apoptosis. The exact pathways and molecular targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzodioxole derivatives and isoxazole-containing molecules. Examples are:

  • 1-(1,3-Benzodioxol-5-yl)-2-butanamine
  • Methyl 3-(1,3-benzodioxol-5-yl)-2-methyl-2-oxiranecarboxylate

Uniqueness

ETHYL 5-(1,3-BENZODIOXOL-5-YLMETHYL)-4,5-DIHYDRO-3-ISOXAZOLECARBOXYLATE is unique due to its combination of a benzodioxole moiety and an isoxazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C14H15NO5

Molecular Weight

277.27 g/mol

IUPAC Name

ethyl 5-(1,3-benzodioxol-5-ylmethyl)-4,5-dihydro-1,2-oxazole-3-carboxylate

InChI

InChI=1S/C14H15NO5/c1-2-17-14(16)11-7-10(20-15-11)5-9-3-4-12-13(6-9)19-8-18-12/h3-4,6,10H,2,5,7-8H2,1H3

InChI Key

RCHDWPSZZNBQHT-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NOC(C1)CC2=CC3=C(C=C2)OCO3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.